molecular formula C19H21ClN2O B12124099 4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone

4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone

Katalognummer: B12124099
Molekulargewicht: 328.8 g/mol
InChI-Schlüssel: YBSADNYUHZINSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities.

Vorbereitungsmethoden

The synthesis of 4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

This compound has diverse applications in scientific research. In chemistry, it is used to study molecular interactions and reaction mechanisms. In biology, it can be employed to investigate the effects of piperazine derivatives on biological systems. In medicine, it holds potential for the development of new pharmaceutical drugs due to its unique structure and biological activity. Additionally, it may have industrial applications in the synthesis of other complex molecules.

Wirkmechanismus

The mechanism of action of 4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to act as GABA receptor agonists, which means they can enhance the inhibitory effects of GABA in the nervous system. This action can lead to various physiological effects, including sedation and muscle relaxation . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

4-(2,5-Dimethylphenyl)piperazinyl 2-chlorophenyl ketone can be compared with other similar piperazine derivatives, such as trimetazidine, ranolazine, and aripiprazole. These compounds share a common piperazine moiety but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of a 2,5-dimethylphenyl group and a 2-chlorophenyl ketone group, which may confer distinct biological and chemical properties .

Eigenschaften

Molekularformel

C19H21ClN2O

Molekulargewicht

328.8 g/mol

IUPAC-Name

(2-chlorophenyl)-[4-(2,5-dimethylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H21ClN2O/c1-14-7-8-15(2)18(13-14)21-9-11-22(12-10-21)19(23)16-5-3-4-6-17(16)20/h3-8,13H,9-12H2,1-2H3

InChI-Schlüssel

YBSADNYUHZINSO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.